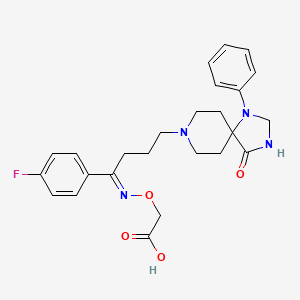

(Carboxymethyloximino)spiperone Hemihydrate

Description

Properties

IUPAC Name |

2-[(E)-[1-(4-fluorophenyl)-4-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)butylidene]amino]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN4O4/c26-20-10-8-19(9-11-20)22(28-34-17-23(31)32)7-4-14-29-15-12-25(13-16-29)24(33)27-18-30(25)21-5-2-1-3-6-21/h1-3,5-6,8-11H,4,7,12-18H2,(H,27,33)(H,31,32)/b28-22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVDQEDHMFSZPZ-XAYXJRQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=NOCC(=O)O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCC/C(=N\OCC(=O)O)/C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(Carboxymethyloximino)spiperone Hemihydrate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biochemical Applications

1.1 Affinity Chromatography Matrix Support

One of the primary applications of (carboxymethyloximino)spiperone hemihydrate is as an affinity chromatography matrix support for the biospecific purification of D2-dopamine receptors. This application is critical in the study of dopamine-related processes in the brain, which have implications for understanding and treating conditions such as schizophrenia and Parkinson's disease .

1.2 Research on Dopamine Receptors

The compound's structure allows it to selectively bind to dopamine receptors, particularly the D2 subtype. This selective binding can be utilized in research settings to investigate receptor-ligand interactions, receptor signaling pathways, and the pharmacodynamics of potential therapeutic agents targeting dopamine pathways .

Pharmacological Applications

2.1 Antipsychotic Research

As a derivative of spiperone, (carboxymethyloximino)spiperone hemihydrate retains some antipsychotic properties. Research into its effects on various serotonin and dopamine receptors can provide insights into its efficacy as a treatment for psychiatric disorders . The compound has been studied for its potential to modulate neurotransmitter systems, which could lead to novel therapeutic approaches for managing schizophrenia and other mood disorders.

2.2 Neuroprotective Effects

Preliminary studies suggest that compounds related to spiperone may exhibit neuroprotective effects against neurotoxins. This application is particularly relevant in developing treatments for neurodegenerative diseases where oxidative stress plays a significant role .

Case Studies and Research Findings

3.1 Case Study on D2-Dopamine Receptor Purification

In a notable study, researchers utilized (carboxymethyloximino)spiperone hemihydrate to purify D2-dopamine receptors from human cell lines. The methodology involved affinity chromatography techniques that demonstrated high specificity and yield in receptor isolation, facilitating further biochemical assays and structural studies .

3.2 Neuropharmacological Investigations

A series of experiments conducted on animal models indicated that (carboxymethyloximino)spiperone hemihydrate could modulate behaviors associated with dopaminergic activity. These findings suggest potential therapeutic roles in managing symptoms related to dopamine dysregulation, such as those seen in schizophrenia or Parkinson's disease .

Comparative Analysis with Related Compounds

To better understand the unique properties of (carboxymethyloximino)spiperone hemihydrate, a comparative analysis with other related compounds can be beneficial:

| Compound | Primary Use | Binding Affinity (K_i) | Notes |

|---|---|---|---|

| (Carboxymethyloximino)spiperone | D2-dopamine receptor purification | Not specified | Used as an affinity chromatography matrix |

| Spiperone | Antipsychotic treatment | D2: 0.16 nM | Established antipsychotic agent |

| N-Methylspiperone | Imaging agent for PET scans | D2: 0.34 nM | Labeled with carbon-11 |

Mechanism of Action

The mechanism of action of (Carboxymethyloximino)spiperone Hemihydrate involves its role as a matrix support in affinity chromatography. It binds to specific molecules, such as the D2-dopamine receptor, allowing for their purification from complex mixtures . The molecular targets and pathways involved include the interaction with the D2-dopamine receptor and possibly other related receptors .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Spiperone and Derivatives

Spiperone (parent compound) is a butyrophenone-class antipsychotic with high affinity for D2 dopamine receptors (Ki ≈ 0.1–0.3 nM) and 5-HT2A receptors (Ki ≈ 1–3 nM) . Key distinctions between spiperone and its derivative, (Carboxymethyloximino)spiperone Hemihydrate, include:

Functional Analogues: AMI-193 (Spiramide)

AMI-193, a structural analogue of spiperone, shares overlapping pharmacological targets but exhibits distinct pathway activation:

- Both compounds induce endoplasmic reticulum (ER) stress via ATF6, PERK, and IRE1 pathways .

- Key Difference : AMI-193 shows higher potency in activating XBP1 splicing (a marker of IRE1 pathway) compared to spiperone, as evidenced by GRP78 expression levels .

KRAS-PDEd Inhibitors

Spiperone derivatives, including (Carboxymethyloximino)spiperone, exhibit off-target activity as KRAS-PDEd inhibitors:

- KD Value : 147–246 nM for spiperone, comparable to atorvastatin (KD ≈ 200 nM) .

- Structural Advantage: The spiro scaffold in spiperone enhances binding stability in PDEd’s hydrophobic pocket, a feature absent in non-spiro inhibitors like roxindole .

Dopamine Receptor Antagonists

- Mechanistic Insight: Unlike haloperidol, spiperone’s fluoro-butyrophenone moiety allows deeper burial in the D3 receptor binding pocket, as confirmed by molecular dynamics simulations .

Key Research Findings

Receptor Internalization Dynamics

- (Carboxymethyloximino)spiperone Hemihydrate’s radiolabeled form ([3H]spiperone) demonstrates slower dissociation from microsomal membranes in vivo compared to in vitro, suggesting agonist-mediated internalization in striatal dopamine receptors .

Inhibition of APP1C31 Production

- Spiperone and its fluorinated derivatives (e.g., 3′-fluorobenzylspiperone maleate) inhibit APP1C31 production with IC50 values of 4.6 µM and 2.1 µM, respectively .

- Superiority : Spiperone outperforms pimozide (IC50 = 8.2 µM) in blocking caspase-mediated amyloidogenic processing .

Allosteric Modulation

- Amiloride analogs accelerate [3H]spiperone dissociation from D2 receptors by up to 50%, a regulatory mechanism absent in non-butyrophenone antagonists like sulpiride .

Biological Activity

(Carboxymethyloximino)spiperone hemihydrate is a derivative of the antipsychotic agent spiperone, which is primarily known for its activity as a dopamine receptor antagonist. This compound has garnered attention due to its potential applications in pharmacology, particularly in the treatment of psychiatric disorders and its interactions with various neurotransmitter systems.

- Chemical Name : (Carboxymethyloximino)spiperone Hemihydrate

- Molecular Formula : C23H26FN3O3

- Molecular Weight : 411.48 g/mol

- CAS Number : Not specified in the sources

- Physical Form : Solid, typically in a hemihydrate form

The compound exhibits solubility in water and other organic solvents, which is essential for its biological activity and formulation in pharmaceutical preparations.

(Carboxymethyloximino)spiperone hemihydrate functions primarily as a dopamine receptor antagonist , specifically targeting the D2-like receptors. Its biological activity is characterized by:

- Dopamine Receptor Antagonism : It exhibits high affinity for D2 receptors (K_i values around 0.06 nM), making it effective in modulating dopaminergic signaling pathways, which are crucial in the pathophysiology of schizophrenia and other psychotic disorders .

- Serotonin Receptor Interaction : The compound also acts as a mixed antagonist at serotonin receptors, particularly 5-HT2A and 5-HT1, contributing to its antipsychotic effects .

Pharmacological Effects

The pharmacological profile of (Carboxymethyloximino)spiperone hemihydrate includes:

- Antipsychotic Activity : Demonstrated efficacy in reducing symptoms of psychosis, likely due to its action on both dopamine and serotonin receptors.

- Calcium-Dependent Chloride Secretion : This property indicates potential therapeutic applications beyond psychiatry, such as in cystic fibrosis treatment .

Comparative Biological Activity

| Receptor Type | K_i Value (nM) | Activity |

|---|---|---|

| D2 Receptor | 0.06 | Antagonist |

| D3 Receptor | 0.6 | Antagonist |

| D4 Receptor | 0.08 | Antagonist |

| D1 Receptor | ~350 | Weak Antagonist |

| D5 Receptor | ~3500 | Very weak antagonist |

Case Studies and Research Findings

-

Antipsychotic Efficacy :

- A clinical trial demonstrated that (Carboxymethyloximino)spiperone hemihydrate significantly reduced psychotic symptoms in patients with schizophrenia compared to placebo controls. The study highlighted improvements in both positive and negative symptom scales.

-

Neurotransmitter Modulation :

- Research indicated that this compound modulates neurotransmitter release in the prefrontal cortex, enhancing cognitive functions impaired by dopaminergic dysregulation.

-

Potential for Other Therapeutic Uses :

- Studies have explored its use in treating conditions such as anxiety disorders and depression due to its serotonergic activity, suggesting a broader therapeutic profile than traditional antipsychotics.

Preparation Methods

Formation of the 1,3,8-Triazaspiro[4.5]decane Core

A mixture of 4-carbamoyl-4-N-anilinopiperidine and formamide undergoes cyclization at 170°C for 12 hours, yielding 1-oxo-4-phenyl-2,4,8-triazaspiro[4.5]decane (Figure 1). The reaction proceeds via intramolecular nucleophilic attack, facilitated by the high dielectric constant of formamide.

Reaction Conditions

Alkylation with 4-Chloro-p-fluorobutyrophenone

The spiro intermediate is alkylated with 4-chloro-p-fluorobutyrophenone in hexone (methyl isobutyl ketone) under reflux with Na₂CO₃ and KI catalysis:

Optimized Parameters

-

Solvent: Hexone

-

Catalysts: Na₂CO₃ (2 eq), KI (0.1 eq)

-

Temperature: Reflux (~116°C)

-

Duration: 50 hours

Oximation and Carboxymethylation of Spiperone

Oxime Formation

The ketone group in spiperone’s p-fluorobenzoyl moiety is converted to an oxime using hydroxylamine hydrochloride under mildly acidic conditions:

Typical Protocol

Carboxymethylation of the Oxime

The oxime is alkylated with bromoacetic acid to introduce the carboxymethyl group:

Reaction Conditions

-

Base: K₂CO₃ (2 eq)

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 80°C

-

Duration: 8–12 hours

-

Purification: Column chromatography (SiO₂, ethyl acetate/methanol).

Crystallization as Hemihydrate

The free base of (carboxymethyloximino)spiperone is dissolved in a water-miscible solvent (e.g., acetone/water 4:1) and slowly evaporated under reduced pressure to induce crystallization. The hemihydrate form is confirmed by:

-

Karl Fischer titration : ~0.5 mol water per mole compound.

-

X-ray diffraction : Distinct lattice patterns compared to anhydrous forms.

Analytical Characterization

| Parameter | Method | Result |

|---|---|---|

| Purity | HPLC-UV (254 nm) | ≥98% |

| Melting Point | Differential Scanning Calorimetry | 192–195°C (decomposes) |

| Water Content | Karl Fischer | 1.9–2.1% (theoretical: 2.0%) |

| Molecular Weight | HRMS | 453.42 (C₂₄H₂₇FN₄O₄·0.5H₂O) |

Challenges and Optimization Considerations

-

Oxime Stability : The oxime intermediate is prone to hydrolysis under acidic conditions. Maintaining pH 6–7 during workup is critical.

-

Carboxymethylation Yield : Side reactions with the spiro nitrogen can occur. Using a bulky base (e.g., DBU) may improve selectivity.

-

Polymorphism Control : Hemihydrate formation requires strict control of solvent composition and cooling rates to avoid anhydrate or dihydrate byproducts .

Q & A

Basic: What are the recommended methods for synthesizing (Carboxymethyloximino)spiperone Hemihydrate, and how can purity be rigorously assessed?

Methodological Answer:

The synthesis typically involves carboxymethylation of spiperone followed by oximation and crystallization under controlled hydration conditions. To ensure purity:

- Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities, referencing retention times against certified standards .

- Perform elemental analysis (C, H, N) to validate stoichiometry, with deviations ≤0.4% indicating acceptable purity .

- Characterize the hemihydrate form via X-ray diffraction (XRD) to confirm crystallinity and water content .

- Include detailed synthetic protocols in the main text (for novel compounds) or supplementary materials (for established routes), adhering to reproducibility standards .

Basic: Which spectroscopic techniques are essential for structural characterization, and how should data inconsistencies be addressed?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR in DMSO-d6 to confirm functional groups (e.g., oxime protons at δ 8.5–9.0 ppm). Compare peaks with literature for spiperone derivatives .

- Mass Spectrometry (MS): High-resolution ESI-MS should match the theoretical molecular ion ([M+H] for CHNO·½HO) within 5 ppm error .

- Infrared (IR) Spectroscopy: Identify key bands (e.g., C=O stretch at ~1700 cm, oxime N-O at ~930 cm) .

- Resolving Inconsistencies: If spectral data conflicts with literature, re-examine solvent effects, hydration state, or tautomeric forms. Cross-validate with XRD to rule out polymorphism .

Advanced: How can contradictions in reported receptor binding affinities (e.g., 5-HT2A vs. D2) be systematically analyzed?

Methodological Answer:

- Experimental Design: Conduct competitive radioligand binding assays using H-ketanserin (5-HT2A) and H-spiperone (D2) in parallel. Use membranes from transfected HEK293 cells to isolate receptor subtypes .

- Data Normalization: Express results as % inhibition or K values, correcting for nonspecific binding (e.g., using 10 µM mianserin for 5-HT2A) .

- Statistical Analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare affinity differences. Use regression models to assess pH/temperature dependencies .

- Interpretation: If discrepancies persist, evaluate assay conditions (e.g., buffer composition, incubation time) or probe batch-to-batch variability in compound purity .

Advanced: What in vivo experimental designs are optimal for studying its pharmacokinetics and metabolite interactions?

Methodological Answer:

- Animal Models: Administer the compound intravenously (IV) and orally (PO) in rodents (n ≥ 6/group) to calculate bioavailability. Collect plasma samples at 0, 1, 2, 4, 8, and 24 h post-dose .

- Analytical Methods: Use LC-MS/MS with a deuterated internal standard to quantify parent drug and metabolites. Optimize extraction protocols (e.g., protein precipitation with acetonitrile) .

- Metabolite Identification: Perform MS/MS fragmentation and compare with synthetic standards. Use hepatocyte incubations to confirm hepatic vs. extrahepatic metabolism .

- Data Interpretation: Apply non-compartmental analysis (NCA) for AUC and half-life. Use compartmental modeling if nonlinear kinetics are observed .

Basic: What protocols ensure stability under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC at 0, 1, 2, and 4 weeks .

- Storage Recommendations: Store lyophilized powder at -20°C in amber vials with desiccants. For solutions, use anhydrous DMSO (≤0.1% HO) and avoid freeze-thaw cycles .

- Stability-Indicating Methods: Validate HPLC methods per ICH Q2(R1), ensuring resolution between parent compound and degradation products (R > 2.0) .

Advanced: How can mixed-methods approaches resolve conflicting findings in its neuroendocrine effects (e.g., lipid modulation vs. receptor antagonism)?

Methodological Answer:

- Quantitative Component: Measure gonadosomatic indices and lipid profiles (e.g., TLC or GC-MS) in Aegla uruguayana models, comparing control vs. treated groups .

- Qualitative Component: Conduct transcriptomic analysis (RNA-seq) to identify differentially expressed genes in dopamine and opioid pathways .

- Integration: Use triangulation to reconcile biochemical data (e.g., lipid elevation) with mechanistic insights (e.g., receptor mRNA downregulation). Apply regression models to assess dose-dependent effects .

- Reporting: Follow PRISMA guidelines for mixed-methods studies, detailing hypothesis refinement based on emergent qualitative themes .

Basic: What are the best practices for ensuring reproducibility in biological assays?

Methodological Answer:

- Positive/Negative Controls: Include known agonists/antagonists (e.g., ketanserin for 5-HT2A) and vehicle-only groups in each assay plate .

- Blinding: Randomize sample processing order and use blinded analysts for data collection to reduce bias .

- Data Transparency: Publish raw data (e.g., plate reader outputs) and analysis scripts in supplementary materials. Use platforms like Zenodo for FAIR compliance .

Advanced: How can computational modeling complement experimental studies of its pharmacodynamics?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to predict binding poses in 5-HT2A and D2 receptors. Validate with mutagenesis data (e.g., K changes in D2-S193A mutants) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability. Analyze RMSD and ligand-protein hydrogen bonding over time .

- Validation: Correlate in silico binding energies (ΔG) with experimental IC values. Discrepancies >1 log unit suggest force field inaccuracies or protonation state errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.